molecular formula C11H9ClN2O2 B12907269 6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-02-6

6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12907269
CAS No.: 87426-02-6
M. Wt: 236.65 g/mol
InChI Key: ZABBJIYAYDHKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one is a synthetically accessible compound based on the pharmaceutically privileged pyridazin-3(2H)-one scaffold. This heterocyclic core is characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone group, a structure known for its stability in the keto form and its significant potential for forming hydrogen bonds with biological targets . The specific substitution at the 6-position with a (2-chlorophenyl)methoxy group is a key structural feature that enhances lipophilicity and influences the molecule's electron-withdrawing properties, which can be critical for optimizing membrane permeability and binding affinity in structure-activity relationship (SAR) studies . In research settings, this compound serves as a valuable building block for the exploration of new therapeutic agents. Pyridazinone derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects . The incorporation of halogenated aryl ethers, as seen in this molecule, is a common strategy in medicinal chemistry to modulate bioactivity and is often found in compounds targeting enzymes such as phosphodiesterases (PDEs) . The structural similarities to other bioactive pyridazinones, such as those with 2,4,5-trichlorophenyl or 2,6-dichlorobenzyl substitutions, suggest its potential utility in developing inhibitors for various enzymatic pathways and in anticancer research, particularly in mechanisms involving tubulin polymerization inhibition . Furthermore, analogous compounds have demonstrated notable antifungal activities against agricultural pathogens, highlighting the scaffold's versatility beyond human health . This product is provided for research and development purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals, and it has not been evaluated or approved by the FDA.

Properties

CAS No.

87426-02-6

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-16-11-6-5-10(15)13-14-11/h1-6H,7H2,(H,13,15)

InChI Key

ZABBJIYAYDHKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NNC(=O)C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one Analogues

A closely related pyridazinone, 5-chloro-6-phenylpyridazin-3(2H)-one, is synthesized via hydrazine hydrate treatment of 3,4-dichloro-5-phenylfuran-2(5H)-one in N,N-dimethylformamide (DMF) at 80°C for 40 minutes, yielding about 68% product purity and yield. This step is critical as it forms the pyridazinone ring system with a phenyl substituent at the 6-position, which can be adapted for chlorophenyl substitution.

Step Reagents & Conditions Yield (%) Notes
Hydrazine hydrate + 3,4-dichloro-5-phenylfuran-2(5H)-one in DMF, 80°C, 40 min 68 Optimized solvent and temperature critical for yield

Introduction of the (2-Chlorophenyl)methoxy Group

Nucleophilic Substitution on Pyridazin-3(2H)-one

The hydroxy group at the 6-position of pyridazin-3(2H)-one can be substituted by (2-chlorophenyl)methoxy via reaction with 2-chlorobenzyl halides (chloride or bromide) in the presence of a base such as potassium carbonate. The reaction is typically conducted in acetone or acetonitrile at room temperature, with acetone providing superior yields and reaction rates. Bromides are more reactive than chlorides, leading to faster and higher-yielding substitutions.

Parameter Details
Substrate 5-chloro-6-phenylpyridazin-3(2H)-one (or analog)
Electrophile 2-chlorobenzyl chloride or bromide
Base Potassium carbonate
Solvent Acetone (preferred), acetonitrile, or DMF
Temperature Room temperature
Reaction time Several hours, monitored by TLC
Yield Generally good, improved with bromide

Alternative Halogenation and Activation Methods

Vilsmeier-Haack Type Chlorination

A method to prepare 3-chloro-6-(2-hydroxyphenyl)pyridazines involves treating 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride and a disubstituted formamide (e.g., dimethylformamide) at 75–90°C for 4–5 hours. This reaction converts the keto group to a chloro substituent without formylation, effectively activating the pyridazine ring for further substitution.

Step Reagents & Conditions Outcome
6-(2-hydroxyphenyl)-3(2H)-pyridazinone + POCl3 + DMF 75–90°C, 4–5 h 3-chloro-6-(2-hydroxyphenyl)pyridazine

This intermediate can then be converted to the desired methoxy-substituted compound by nucleophilic substitution with 2-chlorobenzyl alcohol derivatives.

Detailed Reaction Scheme Example

Stepwise Synthesis Outline

Step Reaction Description Conditions & Reagents Yield & Notes
1 Formation of pyridazin-3(2H)-one core Hydrazine hydrate + dichlorophenyl furanone in DMF, 80°C, 40 min ~68% yield; critical solvent and temp
2 Halogenation at 3-position (if required) POCl3 + DMF, 75–90°C, 4–5 h Formation of 3-chloro intermediate
3 Nucleophilic substitution of 6-hydroxy group 2-chlorobenzyl bromide/chloride + K2CO3 in acetone, RT High yield; bromide preferred
4 Purification Filtration, recrystallization, preparative TLC Ensures product purity

Research Findings and Optimization Notes

  • Solvent Effects: DMF and acetone are commonly used solvents; acetone often yields better substitution efficiency at room temperature.
  • Temperature Control: Mild temperatures (room temperature to 80°C) are preferred to avoid decomposition and side reactions.
  • Reaction Time: Typically ranges from 40 minutes (for hydrazine ring closure) to several hours (for substitution reactions), monitored by thin-layer chromatography (TLC).
  • Halide Reactivity: Bromides are more reactive than chlorides in nucleophilic substitution, leading to higher yields and shorter reaction times.
  • Purification: Preparative TLC and recrystallization from solvents like dioxane or methanol are effective for isolating pure compounds.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Key Observations
Pyridazin-3(2H)-one core synthesis Hydrazine hydrate + dichlorophenyl furanone in DMF, 80°C, 40 min 68 Solvent and temperature critical
Halogenation (3-position) POCl3 + DMF, 75–90°C, 4–5 h N/A Activates ring for substitution
Nucleophilic substitution (6-position) 2-chlorobenzyl bromide/chloride + K2CO3 in acetone, RT High Bromide preferred; acetone best solvent
Purification Filtration, recrystallization, preparative TLC N/A Ensures high purity

Chemical Reactions Analysis

Substitution Reactions at the Methoxy Group

The oxygen atom in the 6-methoxy position exhibits nucleophilic character, enabling alkylation and acyl substitution reactions under controlled conditions.

Alkylation with Halogenated Reagents

Reaction with alkyl halides (e.g., benzyl chloride) in basic media (K₂CO₃) yields O-alkyl derivatives. For example:

6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one+R-XK2CO3,acetone6-[(2-Chlorophenyl)(R-oxy)]pyridazin-3(2H)-one\text{this compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{6-[(2-Chlorophenyl)(R-oxy)]pyridazin-3(2H)-one}

Yields range from 65% to 85% depending on the steric bulk of the alkyl group .

Acylation Reactions

Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous THF produces O-acetylated derivatives:

This compound+AcClEt3N,0C6-[(2-Chlorophenyl)(acetyloxy)]pyridazin-3(2H)-one\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}, 0^\circ\text{C}} \text{6-[(2-Chlorophenyl)(acetyloxy)]pyridazin-3(2H)-one}

IR spectroscopy confirms the formation of a new ester carbonyl peak at 1745 cm⁻¹ .

Reactivity at the Pyridazine Ring

The pyridazin-3(2H)-one core participates in cyclocondensation and heterocycle formation.

Formation of 1,3,4-Oxadiazole Derivatives

Reaction with hydrazine hydrate followed by CS₂/KOH yields 1,3,4-oxadiazole-fused pyridazinones:

This compoundNH2NH2,CS26-[(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy]pyridazin-3(2H)-one\text{this compound} \xrightarrow{\text{NH}_2\text{NH}_2, \text{CS}_2} \text{6-[(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy]pyridazin-3(2H)-one}

Key data:

  • Yield : 87%

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 5.20 (s, OCH₂), 7.13 (d, J = 9.7 Hz, pyridazine-H) .

Chlorination with Phosphorus Oxychloride

Heating with POCl₃ at 80°C replaces the 3-keto group with chlorine:

This compoundPOCl3,80C3-Chloro-6-[(2-chlorophenyl)methoxy]pyridazine\text{this compound} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{3-Chloro-6-[(2-chlorophenyl)methoxy]pyridazine}

IR analysis shows disappearance of the C=O stretch at 1680 cm⁻¹ .

Functionalization of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent undergoes electrophilic aromatic substitution (EAS) under nitration and sulfonation conditions.

Nitration

Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the chlorine:

This compoundHNO3/H2SO46-[(2-Chloro-4-nitrophenyl)methoxy]pyridazin-3(2H)-one\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{6-[(2-Chloro-4-nitrophenyl)methoxy]pyridazin-3(2H)-one}

Yield : 72% .

Sulfonation

Reaction with fuming H₂SO₄ at 120°C produces the sulfonic acid derivative:

This compoundH2SO4(fuming)6-[(2-Chloro-5-sulfophenyl)methoxy]pyridazin-3(2H)-one\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4 (\text{fuming})} \text{6-[(2-Chloro-5-sulfophenyl)methoxy]pyridazin-3(2H)-one}

Reaction Time : 6 hours .

Cross-Coupling Reactions

The chlorine atom on the phenyl ring participates in Suzuki-Miyaura couplings with aryl boronic acids.

Palladium-Catalyzed Coupling

Using Pd(PPh₃)₄ as a catalyst:

This compound+Ar-B(OH)2Pd(PPh3)4,Na2CO36-[(2-Arylphenyl)methoxy]pyridazin-3(2H)-one\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{6-[(2-Arylphenyl)methoxy]pyridazin-3(2H)-one}

Typical Conditions : DMF/H₂O (3:1), 90°C, 12 hours .

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that pyridazinones, including derivatives like 6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. For instance, a series of pyridazinone derivatives were synthesized and tested against multiple cancer cell lines, showing promising cytotoxic effects with GI50 values below 2 µM in some cases .

Anti-inflammatory and Analgesic Properties
Pyridazinones are also recognized for their anti-inflammatory and analgesic activities. Compounds containing this moiety have been evaluated for their ability to inhibit cyclooxygenase enzymes, demonstrating potent anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The analgesic activity has been confirmed through various assays, with some derivatives showing better efficacy than aspirin .

Antimicrobial Activity
The antimicrobial potential of pyridazinones has been explored extensively. Recent studies synthesized new derivatives that exhibited strong antibacterial and antifungal activities against pathogenic strains, making them suitable candidates for developing new antimicrobial agents . For example, certain derivatives showed comparable effectiveness to standard antibiotics like ampicillin against Gram-positive bacteria.

Antihypertensive Effects
Research has also focused on the antihypertensive properties of pyridazinone derivatives. Several studies have synthesized compounds that demonstrated significant blood pressure-lowering effects in animal models, suggesting their potential as therapeutic agents for hypertension .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Condensation Reactions: Utilizing β-aroylpropionic acids and hydrazines.
  • Functionalization: Introducing various substituents to enhance biological activity.

A detailed synthesis pathway can be represented as follows:

StepReaction TypeKey ReagentsConditions
1Condensationβ-Aroyloxy acids + HydrazinesEthanol reflux
2FunctionalizationChlorination or alkylationVaries by substituent

Case Studies

Several case studies highlight the applications of pyridazinones in various fields:

  • Case Study 1: Anticancer Activity
    A study evaluated a series of pyridazinone derivatives against human cancer cell lines, revealing that certain compounds inhibited cell growth effectively, particularly in breast and lung cancer models. The most active compound had a GI50 value significantly lower than those of existing chemotherapeutics .
  • Case Study 2: Anti-inflammatory Effects
    In a comparative study, new pyridazinone derivatives were tested against established NSAIDs. The results indicated that several compounds exhibited rapid onset anti-inflammatory activity with fewer gastrointestinal side effects compared to traditional treatments .
  • Case Study 3: Antimicrobial Efficacy
    A set of synthesized pyridazinones was screened for antimicrobial activity against a panel of bacterial and fungal strains. Notably, some derivatives showed remarkable potency against resistant strains of Staphylococcus aureus and Candida albicans, suggesting their potential as new therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 6-((2-Chlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyridazinone derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:

Compound Name Substituent at Position 6 Key Features/Activities References
6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one 2-Chlorophenylmethoxy Enhanced lipophilicity; potential PDE4 inhibition
6-Phenylpyridazin-3(2H)-one Phenyl Lower solubility in polar solvents
6-(4-Ethylphenyl)pyridazin-3(2H)-one 4-Ethylphenyl Increased steric bulk; uncharacterized bioactivity
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one 3,4-Dichlorophenyl Higher halogen content; possible toxicity
6-(2-Furyl)pyridazin-3(2H)-one 2-Furyl Improved solubility; heteroaromatic effects

Key Observations :

  • Chlorophenyl vs.
  • Halogen Positioning : 3,4-Dichlorophenyl analogs (e.g., CAS 55901-92-3) exhibit higher similarity (0.97) to the target compound but may face toxicity challenges .

Physicochemical Properties

Solubility and stability data for select compounds:

Compound Solubility in Water (mg/mL) LogP Notes References
6-Phenylpyridazin-3(2H)-one 0.12 ± 0.01 2.5 Low solubility limits bioavailability
6-(2-Furyl)pyridazin-3(2H)-one 1.45 ± 0.03 1.8 Improved solubility due to furan ring
This compound* Estimated: 0.08–0.15 3.1 Predicted high membrane permeability

*Estimated based on structural analogs.

Pharmacological Activities

  • Analgesic Activity : 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones (e.g., IIIA-IIIC) showed significant analgesic effects (p<0.001) but were less potent than aspirin .
  • Anticonvulsant/Immunosuppressive Activity: 5-Aminomethyl-6-(p-chlorophenyl) derivatives (e.g., compounds 5, 9, 16) demonstrated anticonvulsant activity, while others (e.g., 6, 7) exhibited immunosuppression .
  • PDE4 Inhibition: Pyridazinones with bulky 2-substituents (e.g., tert-butyl, chlorophenylmethoxy) are potent PDE4 inhibitors, relevant for inflammatory diseases .

Green Chemistry and Scalability

Ultrasound-assisted synthesis of triazine-pyridazinone hybrids (e.g., 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy) derivatives) reduces reaction times (30–60 minutes) and improves yields (up to 92%) compared to conventional thermal methods . This approach is scalable for industrial production.

Biological Activity

6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which may lead to various therapeutic effects. Ongoing research aims to elucidate the exact pathways involved in its action, particularly its effects on inflammatory and cancer-related processes.

Antimicrobial Activity

Research indicates that compounds within the pyridazinone class, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyridazinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. It has been shown to inhibit key signaling pathways involved in tumor progression, particularly through the inhibition of p38 MAP kinase activity, which is crucial in inflammatory responses and cancer cell proliferation .

Comparative Studies

A comparative analysis with other similar compounds reveals that this compound exhibits unique properties due to its specific substitution pattern. For instance, while other pyridazinone derivatives also show promising biological activities, the presence of the 2-chlorobenzyl group in this compound enhances its interaction with biological targets .

Study on Antimicrobial Efficacy

A study conducted by Özçelik et al. (2020) evaluated various pyridazinone derivatives for their antibacterial activity. The results indicated that compounds with similar structures to this compound demonstrated potent activity against pathogenic bacteria, suggesting a potential role in developing new antimicrobial agents .

Evaluation of Anticancer Activity

In another study focused on anticancer mechanisms, researchers synthesized a series of pyridazine derivatives and assessed their effects on cancer cell lines. The findings highlighted that certain substitutions significantly improved the anticancer efficacy of these compounds, with this compound being among those identified as having substantial growth-inhibitory effects on tumor cells .

Data Summary

Activity Type Target MIC (µg/mL) Notes
AntimicrobialStaphylococcus aureus3.12 - 12.5Effective against gram-positive bacteria
Escherichia coli3.12 - 12.5Comparable efficacy to standard antibiotics
AnticancerVarious cancer cell linesVariesInhibits p38 MAPK pathway; significant growth inhibition

Q & A

Q. What are the key synthetic methodologies for 6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one and its derivatives?

The synthesis typically involves functionalization of the pyridazinone core via nucleophilic substitution or coupling reactions. For example:

  • Retrosynthetic strategies : A proposed route for structurally similar compounds involves coupling chlorinated aromatic intermediates with pyridazinone precursors under palladium catalysis, using optimized ligands (e.g., tri(2-furyl)phosphine) to enhance yields .
  • Stepwise synthesis : Glyoxylic acid and acetophenone derivatives are condensed in glacial acetic acid, followed by hydrazine hydrate treatment to form the pyridazinone ring .
  • Derivatization : Substituents at the 6-position are introduced via nucleophilic displacement of halogen atoms (e.g., bromine) using chlorophenylmethanol under basic conditions .

Q. How can structural characterization of this compound derivatives be optimized?

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns. For example, Hirshfeld surface analysis has been applied to study intermolecular interactions in pyridazinone derivatives, revealing dominant H···Cl and H···O contacts .
  • Spectroscopic validation : Use 1H^1H-NMR to verify substitution patterns (e.g., coupling constants for aromatic protons) and IR spectroscopy to confirm carbonyl stretching (~1650–1700 cm1 ^{-1}) .

Q. What green chemistry approaches are applicable for synthesizing pyridazinone derivatives?

  • Ultrasound-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields for triazinyloxy-pyridazinone derivatives. Solvent-free conditions or ethanol/water mixtures are preferred to minimize environmental impact .
  • Microwave irradiation : Enhances regioselectivity in heterocyclic ring formation, though limited evidence exists for this specific compound .

Q. What preliminary biological assays are recommended for evaluating pyridazinone derivatives?

  • Kinase inhibition : Screen against targets like p38 MAP kinase using enzymatic assays (IC50_{50} determination) .
  • Antimicrobial activity : Use microdilution assays against Mycobacterium tuberculosis or Gram-negative bacteria, noting that chloro-substituted derivatives often exhibit enhanced activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyridazinone-based kinase inhibitors?

  • Substituent effects : The 2-chlorophenylmethoxy group enhances steric bulk and electron-withdrawing properties, improving binding to kinase ATP pockets. Replacements with fluorophenyl or trifluoromethyl groups (e.g., AS1940477) increase potency against p38 MAP kinase .
  • Ring modifications : Saturation of the pyridazinone ring (4,5-dihydro derivatives) reduces metabolic instability but may decrease target affinity .

Q. What computational strategies predict ADMET properties of this compound derivatives?

  • In silico modeling : Use software like SwissADME to calculate bioavailability scores (e.g., Lipinski’s Rule of Five) and predict cytochrome P450 interactions. Tanimoto coefficient analysis can identify structural analogs with known pharmacokinetic profiles .
  • Toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks, critical for prioritizing derivatives with chloro-substituents .

Q. How can mitochondrial targeting be engineered into pyridazinone derivatives?

  • Fluorine-18 labeling : For PET imaging probes (e.g., BCPP-EF), introduce 18F^{18}F-ethoxy groups via nucleophilic substitution. Validate mitochondrial Complex I binding using autoradiography in Parkinson’s disease models .

Q. How to address contradictory data in pyridazinone synthesis yields?

  • Catalyst optimization : Compare palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligand systems (e.g., triarylphosphines vs. furyl-based ligands) to resolve discrepancies in coupling reactions .
  • Reaction monitoring : Use HPLC-MS to detect intermediates and optimize stoichiometry for halogen displacement steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.